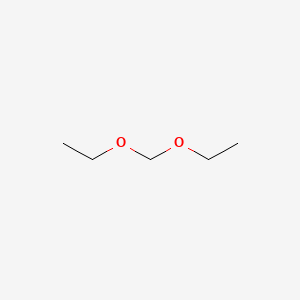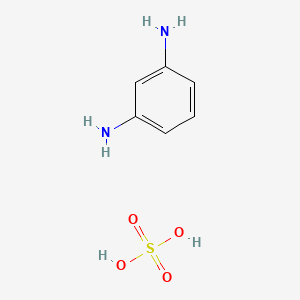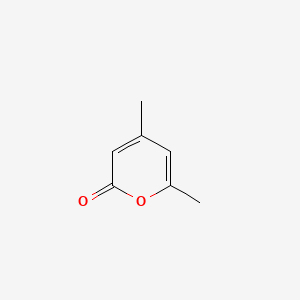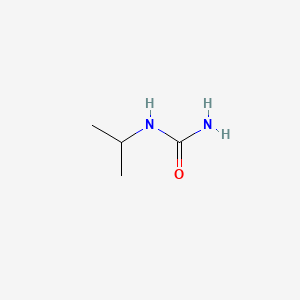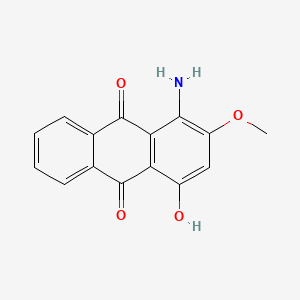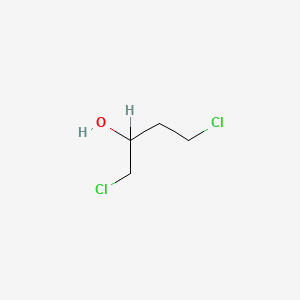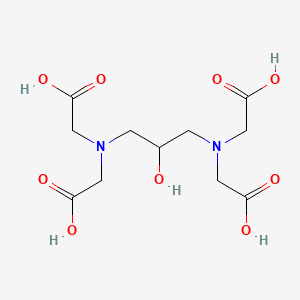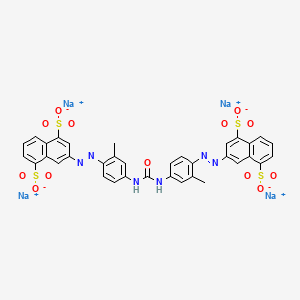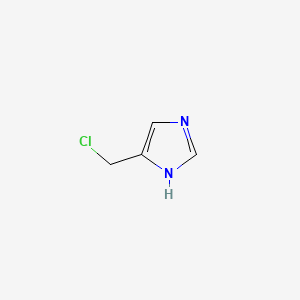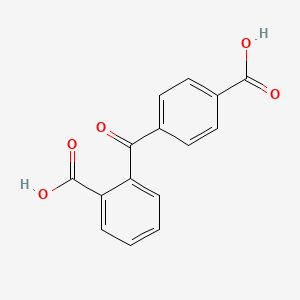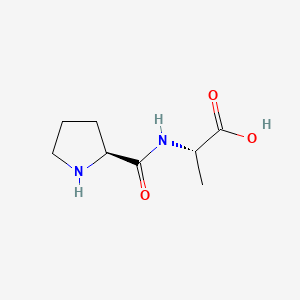
Pro-ala
Übersicht
Beschreibung
Prolyl-alanine, also known as p-a dipeptide or pro-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Prolyl-alanine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Prolyl-alanine has been primarily detected in feces.
Wirkmechanismus
Target of Action
The primary target of Proline-Alanine (Pro-Ala) is the cardiac myosin binding protein-C (cMyBP-C), an accessory protein found in the A-bands of vertebrate sarcomeres . The this compound rich region of cMyBP-C has been implicated in human cMyBP-C, suggesting that this compound plays a crucial role in the function of this protein .
Mode of Action
Proline-Alanine interacts with its target, cMyBP-C, by accelerating cross-bridge cycling rates through phosphorylation-mediated interactions potentially between the M-domain and myosin S2 and/or actin . This interaction activates actomyosin interactions in the absence of calcium .
Biochemical Pathways
Proline-Alanine affects the biochemical pathways related to the function of cMyBP-C. The this compound rich region of cMyBP-C contributes to the observed functional differences in human versus mouse cMyBP-C isoforms . This suggests that the this compound region may be important in matching contractile speed to cardiac function across species .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence have gained significant interest in predicting the pharmacokinetic properties of small molecules .
Result of Action
The molecular and cellular effects of Proline-Alanine’s action are primarily related to its interaction with cMyBP-C. This interaction can activate tension generation and increase the rate of force redevelopment in permeabilized myocytes in the absence of calcium . This suggests that Proline-Alanine may play a role in cardiac function.
Eigenschaften
IUPAC Name |
2-(pyrrolidine-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(8(12)13)10-7(11)6-3-2-4-9-6/h5-6,9H,2-4H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJDCNGZFDUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982760 | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolyl-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6422-36-2 | |
| Record name | NSC97933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of Pro-Ala?
A1: this compound is a dipeptide composed of the amino acids proline (Pro) and alanine (Ala) linked by a peptide bond.
Q2: Are there spectroscopic data available for this compound and related peptides?
A2: Yes, several studies have employed spectroscopic techniques to characterize this compound-containing peptides. For instance, circular dichroism (CD) spectroscopy has been used to investigate the secondary structure of these peptides, revealing conformational changes upon modifications such as D-amino acid substitutions. [] Additionally, 1H-NMR spectroscopy has provided insights into the conformation and flexibility of cyclic peptides containing this compound sequences. [] Mass spectrometry techniques, including MALDI-TOF and ESI-MS, have been crucial for determining the molecular weight and analyzing fragmentation patterns of this compound-containing peptides. [, , , ]
Q3: How does the presence of proline influence the conformation of peptides containing this compound?
A3: Proline, with its cyclic structure, introduces rigidity into peptide chains. Studies using 13C-NMR spectroscopy on model tetrapeptides demonstrated that the alanine preceding proline predominantly adopts a conformation where its side-chain methyl group eclipses the alanine carbonyl group. [] This effect highlights proline's influence on the conformational preferences of neighboring amino acids.
Q4: What is known about the biological activity of this compound-containing peptides?
A4: Research indicates that peptides containing the this compound sequence exhibit a range of biological activities. For instance, a this compound-rich region in cardiac myosin binding protein-C (cMyBP-C) has been linked to species-specific differences in contractile speed, suggesting a role in regulating muscle contraction. [] Furthermore, some studies highlight the potential of this compound-containing peptides as antioxidants. For example, the tetrapeptide this compound-Gly-Tyr (PAGY) isolated from amur sturgeon fish gelatin exhibited antioxidant activity in DPPH and ABTS assays. [, ] Researchers are actively exploring the synthesis and evaluation of PAGY analogs for enhanced antioxidant properties. [, ]
Q5: Are there any studies investigating the in vivo effects of this compound-containing peptides?
A5: Yes, researchers have explored the in vivo effects of certain this compound-containing peptides. Notably, a study on rats demonstrated that oral ingestion of AP collagen peptide, which releases Gly-Pro-Hyp during digestion, could alleviate H2O2-induced dermal fibroblast aging. [] This finding suggests potential benefits of specific this compound-containing peptides in skin health.
Q6: Have this compound-containing peptides been explored for their potential in treating diseases?
A6: While direct therapeutic applications of this compound itself are not extensively documented, studies on related peptides suggest potential avenues for future research. For instance, the peptide Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH has been proposed as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and infectious diseases. [] Similarly, the peptide Ac-Ser-Pro-Tyr-Ser-Ser-Asp-Thr-Thr-Pro-Ala-Ala-Phe-Ala-Tyr-NH has been investigated for its potential in treating similar conditions. []
Q7: Are there any known enzymes that specifically target this compound bonds?
A7: this compound bonds, like other peptide bonds, can be cleaved by various proteases. While there might not be enzymes exclusively specific to this compound, certain proteases exhibit a preference for cleaving at or near proline residues. For example, prolinase is an enzyme known to cleave dipeptides with proline at the carboxyl terminus, such as this compound. [] Dipeptidyl peptidase IV, on the other hand, prefers proline at the penultimate position from the amino terminus, as seen in its action on peptides like Phe-Pro-Ala. [, ]
Q8: How does the presence of this compound influence the stability of peptides against enzymatic degradation?
A8: The presence of proline, with its rigid structure, can impact the susceptibility of peptides to enzymatic degradation. Studies have shown that incorporating D-amino acids, including D-Leu, into peptides like Leu-Gly-Pro-Ala can enhance their stability against collagenolytic activity. [] This finding suggests that modifications around this compound sequences can be exploited to modulate peptide stability for potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


